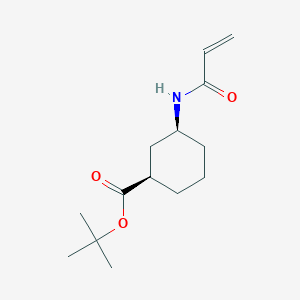

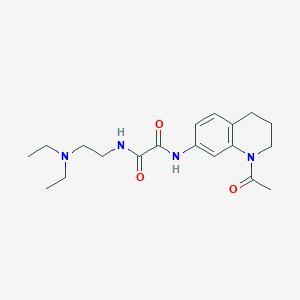

![molecular formula C20H20N6O5 B2943386 Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate CAS No. 896303-86-9](/img/structure/B2943386.png)

Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis

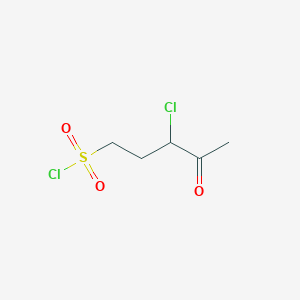

The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol, a formal charge of 1, and a complexity of 806 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 88.1 Ų .Scientific Research Applications

Chemical Reactivity and Structural Studies

Imidazole Linkage and Hypermodified Bases : The imidazole linkage, a key component in the chemical structure of interest, has been studied for its reactivity, particularly in systems related to hypermodified bases in RNA. For instance, Itaya et al. (1999) explored the isomerization through cleavage and recombination of imidazolide linkage in condensed tricyclic systems, which is relevant to understanding the behavior of similar structures in biochemical contexts (Itaya et al., 1999).

Electrochemical and Electrochromic Properties : Hu et al. (2013) investigated the electrochemical properties of novel donor-acceptor type monomers, including those with structures similar to the compound . Their research provides insights into how different acceptor groups can influence the electronic properties of such compounds (Hu et al., 2013).

Synthesis and Deoxygenation of Ester Derivatives : Bartlett et al. (1983) studied the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, which are structurally related to the chemical of interest. This work contributes to the broader understanding of synthetic pathways and transformations in similar chemical structures (Bartlett et al., 1983).

Gas Chromatographic Analysis of Herbicides : Anisuzzaman et al. (2000) conducted a study on the synthesis of dimethyl derivatives of imidazolinone herbicides, which are structurally similar. This research is significant for developing analytical methods to detect and quantify such compounds in various matrices (Anisuzzaman et al., 2000).

One-Pot Synthesis of Imidazolone Derivatives : Bezenšek et al. (2012) explored the transformations of enaminones for the synthesis of imidazolone derivatives, a process that sheds light on the synthetic accessibility of compounds with imidazolone structures (Bezenšek et al., 2012).

properties

IUPAC Name |

ethyl 4-[2-(2-amino-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O5/c1-4-31-18(29)12-5-7-13(8-6-12)26-11(2)9-24-15-16(22-19(24)26)23(3)20(30)25(17(15)28)10-14(21)27/h5-9H,4,10H2,1-3H3,(H2,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZPIMGXNUKYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

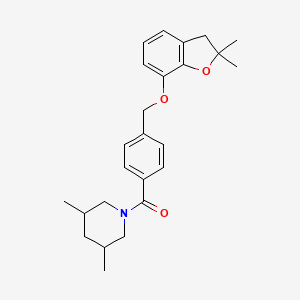

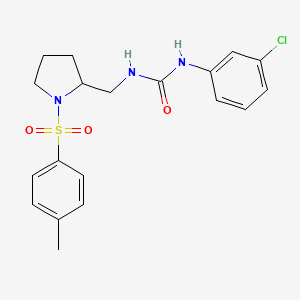

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

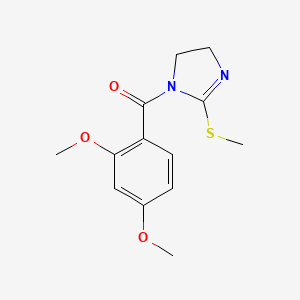

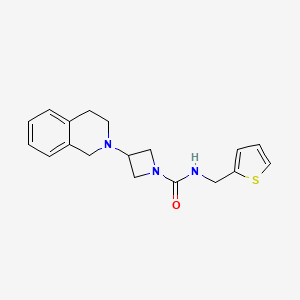

![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)

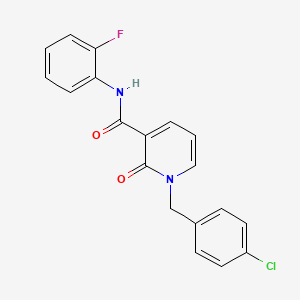

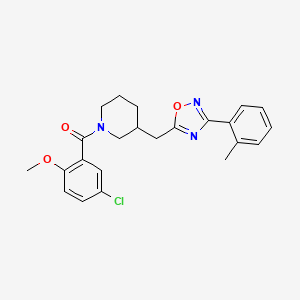

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)

![N-(4-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2943317.png)

![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)